molecular formula C6H9N3O2 B6251403 5-ETHYL-1-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID CAS No. 1247841-01-5

5-ETHYL-1-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID

Cat. No.: B6251403
CAS No.: 1247841-01-5
M. Wt: 155.2
InChI Key:
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Description

5-Ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered ring structures containing three nitrogen atoms

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reaction: One common method for synthesizing this compound involves a cycloaddition reaction between an azide and an alkyne.

    Decarboxylation/Click Cascade Reaction: Another method involves the decarboxylation/click cascade reaction with propiolic acid using a sodium ascorbate/copper iodide catalytic system.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazole derivatives with new functional groups.

Scientific Research Applications

5-Ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups provide steric and electronic effects that influence its reactivity and interactions with biological targets.

Properties

CAS No.

1247841-01-5

Molecular Formula

C6H9N3O2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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